Cas no 4080-95-9 (Azelaic dihydrazide)
Azelaic dihydrazide Chemical and Physical Properties
Names and Identifiers
-
- Nonanedioic acid,1,9-dihydrazide
- Azelaic Dihydrazide
- nonanedihydrazide
- Azelaic acid dihydrazide
- Azelaohydrazide
- Nonanedioic dihydrazide
- Nonanedioic acid, dihydrazide
- Nonanedioic acid, 1,9-dihydrazide
- Azelaic acid, dihydrazide
- Nonanedihydrazide #
- heptane-1,7-dicarbohydrazide
- ZWLFGLCGZUVIEA-UHFFFAOYSA-N
- NSC23708
- SBB038774
- 2819AE
- D88312
- CS-0149894
- SCHEMBL11053072
- DTXSID00884029
- EINECS 223-806-6
- AKOS000267184
- A0746
- 4080-95-9
- MFCD00051529
- NSC-23708
- SY051113
- 2,3,5,6-TETRACHLOROISONICOTINOYLCHLORIDE
- NSC 23708
- NS00048064
- FT-0622515
- SCHEMBL218452
- DB-253814
- DTXCID801023502
- Azelaic dihydrazide
-
- MDL: MFCD00051529
- Inchi: 1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15)
- InChI Key: ZWLFGLCGZUVIEA-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCCC(NN)=O)NN
Computed Properties
- Exact Mass: 216.15900
- Monoisotopic Mass: 216.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.7
- Topological Polar Surface Area: 110
Experimental Properties
- Melting Point: 182.0 to 187.0 deg-C
- PSA: 110.24000
- LogP: 1.87930
Azelaic dihydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Azelaic dihydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069289-25g |
Nonanedihydrazide |
4080-95-9 | 97% | 25g |
£88.00 | 2022-03-01 | |
| Apollo Scientific | OR9119-5g |
Nonanedihydrazide |
4080-95-9 | 98+% | 5g |
£46.00 | 2025-02-20 | |
| Apollo Scientific | OR9119-25g |
Nonanedihydrazide |
4080-95-9 | 98+% | 25g |
£136.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N25410-25g |
Nonanedihydrazide |
4080-95-9 | 95% | 25g |
¥1044.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N25410-5g |
Nonanedihydrazide |
4080-95-9 | 95% | 5g |
¥365.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N25410-1g |
Nonanedihydrazide |
4080-95-9 | 95% | 1g |
¥122.0 | 2024-07-19 | |
| abcr | AB136822-25 g |
Azelaic dihydrazide, 95%; . |
4080-95-9 | 95% | 25 g |
€139.10 | 2023-07-20 | |
| Chemenu | CM343395-5g |
Azelaic dihydrazide |
4080-95-9 | 95%+ | 5g |
$53 | 2023-02-02 | |
| Chemenu | CM343395-25g |
Azelaic dihydrazide |
4080-95-9 | 95%+ | 25g |
$165 | 2023-02-02 | |
| eNovation Chemicals LLC | D754774-25g |
AZELAIC DIHYDRAZIDE |
4080-95-9 | 95.0% | 25g |
$170 | 2024-06-07 |
Azelaic dihydrazide Suppliers
Azelaic dihydrazide Related Literature
-
Ahmed M. Hegazy,Nesreen S. Haiba,Mohamed K. Awad,Fatma M. Mahgoub Phys. Chem. Chem. Phys. 2023 25 9532
Additional information on Azelaic dihydrazide
Recent Advances in Azelaic Dihydrazide (CAS 4080-95-9) Research: Applications and Innovations in Chemical Biomedicine
Azelaic dihydrazide (CAS 4080-95-9) has recently garnered significant attention in the field of chemical biomedicine due to its versatile applications in drug development, polymer science, and material engineering. This compound, characterized by its unique dihydrazide functional groups, serves as a critical building block in synthesizing bioactive molecules and advanced materials. Recent studies have explored its potential as a crosslinking agent in biodegradable polymers, enhancing mechanical properties and biocompatibility for medical implants. Furthermore, its role in stabilizing drug formulations and improving pharmacokinetics has been a focal point of pharmaceutical research, particularly in oncology and dermatology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated Azelaic dihydrazide's efficacy as a linker in antibody-drug conjugates (ADCs), where it facilitated targeted delivery of cytotoxic agents to tumor cells while minimizing off-target effects. The research highlighted its superior hydrolytic stability compared to traditional succinimide-based linkers, suggesting a promising avenue for next-generation cancer therapeutics. Parallel investigations in polymer science, as reported in Biomacromolecules, revealed its utility in creating pH-responsive hydrogels for controlled drug release, leveraging its reversible hydrazone bond formation under physiological conditions.
Innovative applications extend to antimicrobial coatings, where Azelaic dihydrazide derivatives have shown potent activity against multidrug-resistant pathogens. A breakthrough 2024 ACS Applied Materials & Interfaces study detailed its incorporation into surface-modified nanoparticles, achieving >90% reduction in bacterial biofilm formation on medical devices. These advancements align with growing demand for novel anti-infective strategies in an era of escalating antibiotic resistance.
From a synthetic chemistry perspective, recent methodological improvements have streamlined Azelaic dihydrazide production. Green chemistry approaches utilizing enzymatic catalysis have achieved 85% yield improvements while reducing hazardous byproducts, as documented in Green Chemistry (2024). Analytical characterization techniques, including 2D NMR and high-resolution mass spectrometry, have provided unprecedented structural insights that inform rational design of derivatives with enhanced bioactivity.
Ongoing clinical trials are evaluating Azelaic dihydrazide-containing formulations for topical treatment of acne vulgaris and rosacea, building on its known anti-inflammatory and sebum-regulating properties. Preliminary Phase II data presented at the 2024 World Dermatology Congress showed significant improvement in lesion count reduction (p<0.01) with favorable tolerability profiles. The compound's multimodal mechanism of action—combining antimicrobial, antioxidant, and keratolytic effects—positions it as a valuable scaffold for multifunctional therapeutic development.
Future research directions emphasize computational modeling to predict optimal derivative structures for specific applications, with machine learning algorithms being employed to correlate molecular descriptors with biological activity. The establishment of structure-activity relationship (SAR) databases for Azelaic dihydrazide analogs promises to accelerate discovery pipelines across multiple therapeutic areas. As regulatory agencies provide clearer guidelines for hydrazide-containing pharmaceuticals, the translational potential of these innovations continues to expand, marking Azelaic dihydrazide as a compound of enduring significance in biomedical research.
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